Cas no 37531-32-1 (3-Amino-4-phenoxybenzoic acid)

3-Amino-4-phenoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-4-phenoxybenzoic acid
- 3-Amino-4-phenoxybenzoesaeure
- AC1Q5181
- AK-78167
- ANW-68556
- CTK8C2537
- 37531-32-1
- DTXSID50608095
- SB80011
- 3-Amino-4-phenoxybenzoicacid
- G21116
- SCHEMBL11773246
- EN300-66403
- AKOS005795189
- Z717551052
- DB-331066
-
- インチ: InChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16)
- InChIKey: BBCRLBBRTVEVSP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N
計算された属性
- せいみつぶんしりょう: 229.07389321g/mol
- どういたいしつりょう: 229.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 72.6Ų
3-Amino-4-phenoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-66403-10.0g |
3-amino-4-phenoxybenzoic acid |
37531-32-1 | 95.0% | 10.0g |
$1346.0 | 2025-02-20 | |
Enamine | EN300-66403-0.5g |
3-amino-4-phenoxybenzoic acid |
37531-32-1 | 95.0% | 0.5g |
$218.0 | 2025-02-20 | |
TRC | A639848-250mg |
3-Amino-4-phenoxybenzoic Acid |
37531-32-1 | 250mg |
$ 275.00 | 2022-06-07 | ||
Aaron | AR007A7L-5g |
3-Amino-4-phenoxybenzoic acid |
37531-32-1 | 95% | 5g |
$1274.00 | 2025-01-23 | |
1PlusChem | 1P0079Z9-50mg |
3-Amino-4-phenoxybenzoic acid |
37531-32-1 | 95% | 50mg |
$118.00 | 2025-02-21 | |
A2B Chem LLC | AD38725-2.5g |
3-Amino-4-phenoxybenzoic acid |
37531-32-1 | 97% | 2.5g |
$682.00 | 2024-04-20 | |
Aaron | AR007A7L-250mg |
3-Amino-4-phenoxybenzoic acid |
37531-32-1 | 95% | 250mg |
$185.00 | 2025-01-23 | |
Aaron | AR007A7L-10g |
3-Amino-4-phenoxybenzoic acid |
37531-32-1 | 97% | 10g |
$1876.00 | 2023-12-13 | |
Enamine | EN300-66403-0.05g |
3-amino-4-phenoxybenzoic acid |
37531-32-1 | 95.0% | 0.05g |
$53.0 | 2025-02-20 | |
Enamine | EN300-66403-5.0g |
3-amino-4-phenoxybenzoic acid |
37531-32-1 | 95.0% | 5.0g |
$908.0 | 2025-02-20 |
3-Amino-4-phenoxybenzoic acid 関連文献
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
3-Amino-4-phenoxybenzoic acidに関する追加情報
Introduction to 3-Amino-4-phenoxybenzoic acid (CAS No. 37531-32-1)
3-Amino-4-phenoxybenzoic acid is a versatile organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. With the CAS number 37531-32-1, this compound is recognized for its role as a key intermediate in the synthesis of various pharmacologically active molecules. The presence of both amino and phenoxy functional groups makes it a valuable scaffold for further chemical modifications, enabling the development of novel therapeutic agents.
The molecular structure of 3-Amino-4-phenoxybenzoic acid consists of a benzoic acid core substituted with an amino group at the third position and a phenoxy group at the fourth position. This arrangement imparts distinct electronic and steric properties, making it a promising candidate for applications in drug design. The compound exhibits moderate solubility in polar organic solvents, which facilitates its use in synthetic protocols and formulation development.
In recent years, 3-Amino-4-phenoxybenzoic acid has been extensively studied for its potential biological effects. Research has highlighted its role as a precursor in the synthesis of molecules with anti-inflammatory, antimicrobial, and antioxidant properties. The amino group at the third position allows for further derivatization, enabling the creation of amides, esters, and other functionalized derivatives that may enhance bioavailability and target specificity.
One of the most compelling aspects of 3-Amino-4-phenoxybenzoic acid is its utility in the development of enzyme inhibitors. Studies have demonstrated that derivatives of this compound can interact with specific enzymatic targets, modulating their activity in ways that may lead to therapeutic benefits. For instance, modifications at the phenoxy group have been shown to influence binding affinity and selectivity, making it possible to design inhibitors with high precision.
The phenoxy group in 3-Amino-4-phenoxybenzoic acid also contributes to its potential as a ligand in receptor binding studies. Its aromatic nature allows for π-stacking interactions with biological targets, which can be exploited to develop molecules with enhanced binding affinity. This property has been particularly useful in the design of radioligands for positron emission tomography (PET) imaging, where precise targeting is crucial for diagnostic applications.
Recent advancements in computational chemistry have further enhanced the understanding of 3-Amino-4-phenoxybenzoic acid's interactions with biological systems. Molecular docking studies have identified specific pockets on target proteins where this compound can bind effectively. These insights have guided the development of more potent and selective derivatives, paving the way for new drug candidates.
The pharmaceutical industry has shown particular interest in 3-Amino-4-phenoxybenzoic acid due to its versatility as a building block. Its ability to undergo various chemical transformations allows for the rapid assembly of complex molecules with tailored properties. This flexibility has been leveraged in the synthesis of small-molecule drugs targeting a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
In conclusion, 3-Amino-4-phenoxybenzoic acid (CAS No. 37531-32-1) represents a significant asset in medicinal chemistry and drug discovery. Its unique structural features and potential biological activities make it an attractive candidate for further exploration. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
37531-32-1 (3-Amino-4-phenoxybenzoic acid) 関連製品
- 2840-26-8(3-amino-4-methoxy-benzoic acid)
- 2486-69-3(4-Amino-3-methoxybenzoic acid)
- 2227866-45-5((1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol)
- 2172229-32-0(4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid)
- 1261840-74-7(3-(2-(Trifluoromethoxy)phenyl)-2-(trifluoromethyl)isonicotinaldehyde)
- 1267203-95-1(1-(5-bromothiophen-2-yl)-4-methylpentane-1,3-dione)
- 1131594-60-9(3-Bromo-4-((3-methylpiperidin-1-yl)methyl)benzoic acid)
- 6208-43-1(2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido4,3-bindole)
- 1804887-22-6(Ethyl 3-chloromethyl-2-cyano-5-(trifluoromethylthio)benzoate)
- 2228584-08-3(5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid)




